![molecular formula C10H12N2O2 B1393397 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1186311-04-5](/img/structure/B1393397.png)

4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H11NO2 . It has an average mass of 153.178 Da and a monoisotopic mass of 153.078979 Da . This compound has attracted considerable interest in various fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . A preparation method of a similar compound, 4-(dimethoxymethyl)-piperidine, involves using 4-pyridine formaldehyde and a methylating agent as raw materials to react for 4 to 12 hours at a temperature between 20 and 80 ℃ under the action of a catalyst .Molecular Structure Analysis

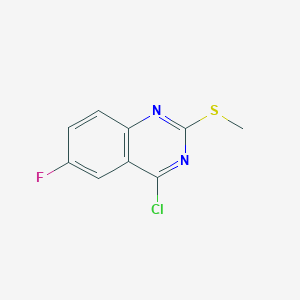

The molecular structure of “this compound” is characterized by the presence of a pyrrolo[2,3-b]pyridine core with a dimethoxymethyl group attached at the 4-position . The structure of similar compounds has been investigated using various density functional theory (DFT) approaches to determine the structures and the interaction energies of the formed complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 199.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It also has a molar refractivity of 42.0±0.3 cm3, a polar surface area of 31 Å2, and a molar volume of 145.5±3.0 cm3 .Applications De Recherche Scientifique

Dual Excitation Behavior in Derivatives

Comprehensive studies on the dual excitation behavior of proton vs charge transfer in derivatives of 4-(dimethylamino)-1H-pyrrolo[2,3-b]pyridine (DPP) revealed unique tautomer emissions and dual fluorescence in polar, aprotic solvents. These derivatives exhibit high association constants and undergo ultrafast double-proton transfer upon electronic excitation (Cheng et al., 2003).

Synthesis and Transformation in Derivatives

Efficient synthesis methods for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines have been developed, utilizing three-component reactions of N-substituted 5-amino-3-cyanopyrroles. This method allows for the incorporation of a tetrahedral fragment at position-4 and synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with 4-spiro-frameworks (Vilches-Herrera et al., 2013).

Applications in Photocycloaddition

The photocycloaddition of alkenyl-tethered 1H-pyrrolo[2,3-b]pyridine derivatives, sensitized with specific compounds and irradiated by a high-pressure mercury lamp, was significantly accelerated by the addition of Lewis acids. This process results in high-yield, stereoselective production of the cycloaddition products (Arai & Ohkuma, 2020).

Biologically Active Scaffolds

New biologically active scaffolds based on the 1H-pyrrolo[2,3-b]pyridine structure have been synthesized and characterized. These compounds have shown promise in the field of medicinal chemistry due to their unique structural and biological properties (Sroor, 2019).

Synthesis of Trichloromethylated Bridgehead N-Heterocycles

Reactions with hexachloroacetone in the presence of N-heterocycles have led to the formation of trichloromethylated bridgehead N-heterocycles, illustrating the compound's utility in the synthesis of complex heterocyclic structures (Yavari et al., 2006).

Surface Plasmon Resonance Spectroscopy

4-(Dimethylamino)pyridine, a related derivative, forms an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces, as investigated using surface plasmon resonance spectroscopy. This study highlights the potential applications in surface chemistry and materials science (Gandubert & Lennox, 2006).

Propriétés

IUPAC Name |

4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-10(14-2)8-4-6-12-9-7(8)3-5-11-9/h3-6,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEKUQUCTNGSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C2C=CNC2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674069 | |

| Record name | 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186311-04-5 | |

| Record name | 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate](/img/structure/B1393316.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)

![3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1393326.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1393328.png)

![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)